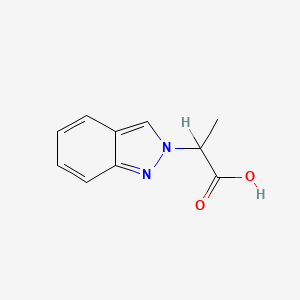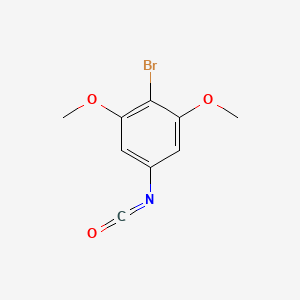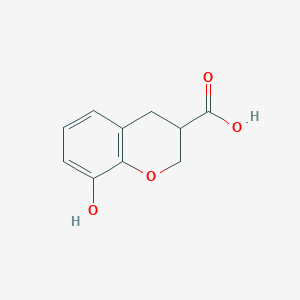
1-(4-ethylbenzoyl)pyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethylbenzoyl)pyrrolidine-2-carboxylic acid (EBCA) is an organic compound belonging to the class of pyrrolidines. It is a white crystalline solid with a melting point of 106-107 °C. It is soluble in water, ethanol, and methanol. EBCA is widely used in the synthesis of a variety of compounds and is found in numerous pharmaceuticals, agrochemicals, and other products.
Aplicaciones Científicas De Investigación
1-(4-ethylbenzoyl)pyrrolidine-2-carboxylic acid has a wide range of scientific applications. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of pharmaceuticals, and as a starting material in the synthesis of agrochemicals. In addition, 1-(4-ethylbenzoyl)pyrrolidine-2-carboxylic acid has been used in the synthesis of molecules that have potential applications in the treatment of diseases such as cancer, Alzheimer’s, and Parkinson’s.
Mecanismo De Acción
1-(4-ethylbenzoyl)pyrrolidine-2-carboxylic acid acts as a catalyst in the synthesis of a variety of compounds. It is able to form a complex with a substrate molecule, which then undergoes a reaction with a reagent to form a desired product. The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, and the reaction mixture is stirred at room temperature.
Biochemical and Physiological Effects
1-(4-ethylbenzoyl)pyrrolidine-2-carboxylic acid is not known to have any direct biochemical or physiological effects. However, it does have potential applications in the synthesis of compounds which may have such effects. For example, 1-(4-ethylbenzoyl)pyrrolidine-2-carboxylic acid has been used in the synthesis of molecules that have potential applications in the treatment of diseases such as cancer, Alzheimer’s, and Parkinson’s.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 1-(4-ethylbenzoyl)pyrrolidine-2-carboxylic acid in laboratory experiments is that it is a relatively inexpensive reagent. It is also relatively easy to obtain and is stable in most conditions. However, it can be difficult to remove from the reaction mixture after the reaction is complete, and it can be toxic if inhaled or ingested.
Direcciones Futuras
The use of 1-(4-ethylbenzoyl)pyrrolidine-2-carboxylic acid in the synthesis of compounds with potential applications in the treatment of diseases such as cancer, Alzheimer’s, and Parkinson’s is an area of research that is likely to be explored in the future. In addition, the use of 1-(4-ethylbenzoyl)pyrrolidine-2-carboxylic acid in the synthesis of polymers and other materials could lead to new and innovative products. Finally, the use of 1-(4-ethylbenzoyl)pyrrolidine-2-carboxylic acid as a catalyst in the synthesis of pharmaceuticals and agrochemicals could lead to more efficient and cost-effective processes.
Métodos De Síntesis
1-(4-ethylbenzoyl)pyrrolidine-2-carboxylic acid can be prepared by a number of methods, including the reaction of 4-ethylbenzoyl chloride with pyrrolidine in the presence of a base, such as pyridine. The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, and the reaction mixture is stirred at room temperature. The product can then be isolated by filtration and dried.
Propiedades
IUPAC Name |
1-(4-ethylbenzoyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-2-10-5-7-11(8-6-10)13(16)15-9-3-4-12(15)14(17)18/h5-8,12H,2-4,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZBVBAFRSDMAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)N2CCCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethylbenzoyl)pyrrolidine-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride](/img/structure/B6142377.png)

methanamine](/img/structure/B6142383.png)
![{1-[4-(difluoromethoxy)-3-methoxyphenyl]cyclopentyl}methanamine](/img/structure/B6142399.png)
![2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]propan-1-amine](/img/structure/B6142405.png)
![3-methyl-6-(5-methylthiophen-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B6142410.png)
![2-[4-(2,5-dimethylthiophen-3-yl)-2-methyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B6142415.png)
![4'-[(1H-imidazol-1-yl)methyl]-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B6142432.png)




